1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one
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Overview
Description
1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one is a synthetic organic compound characterized by the presence of trifluoromethyl and furylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one typically involves the reaction of trifluoroacetone with furylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the amine to the carbonyl group of the trifluoroacetone. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the pure product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development. Its unique structure allows for interactions with various biological targets.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Material Science: The compound is explored for its potential use in the development of advanced materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The furylmethyl group can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-4-hydroxy-4-phenyl-but-3-en-2-one
- 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
- 2,2,6,6-Tetramethyl-3-hydroxy-hept-3-en-5-one
Uniqueness
1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one is unique due to the presence of both trifluoromethyl and furylmethyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the furylmethyl group provides additional sites for chemical modification and interaction with biological targets. This combination of features makes the compound a valuable tool in various scientific research applications.
Properties
Molecular Formula |
C9H8F3NO2 |
---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
(E)-1,1,1-trifluoro-4-(furan-2-ylmethylamino)but-3-en-2-one |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)8(14)3-4-13-6-7-2-1-5-15-7/h1-5,13H,6H2/b4-3+ |
InChI Key |
XWOHWPQMGNIJMH-ONEGZZNKSA-N |
Isomeric SMILES |
C1=COC(=C1)CN/C=C/C(=O)C(F)(F)F |
Canonical SMILES |
C1=COC(=C1)CNC=CC(=O)C(F)(F)F |
Origin of Product |
United States |
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